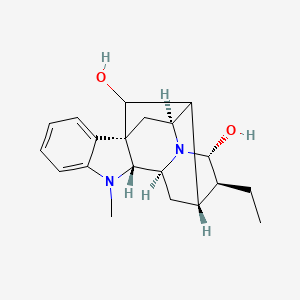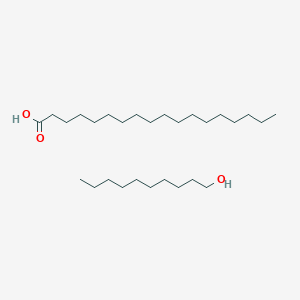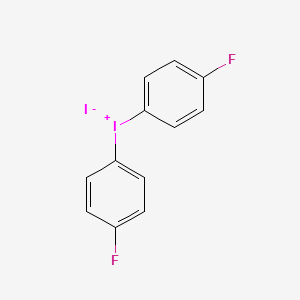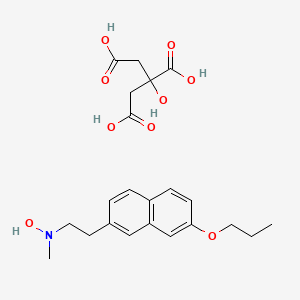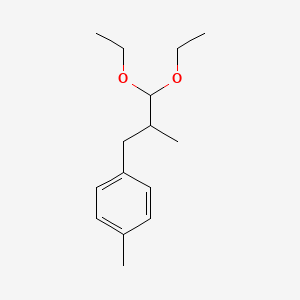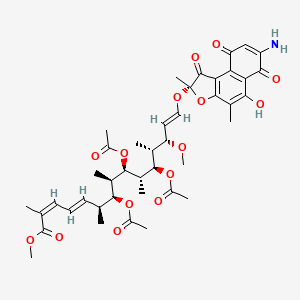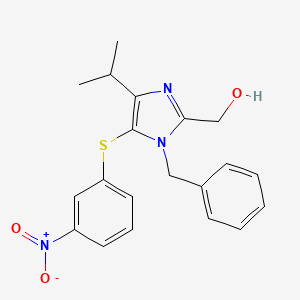
4-(p-Cumenyl)-4-methylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Cumenyl)-4-methylpentan-2-ol is an organic compound characterized by its unique structure, which includes a cumenyl group attached to a pentan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Cumenyl)-4-methylpentan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with p-cumene and 4-methylpentan-2-one.
Reaction: The p-cumene undergoes a Friedel-Crafts alkylation reaction with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(p-Cumenyl)-4-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-(p-Cumenyl)-4-methylpentan-2-one.
Reduction: The major product is this compound.
Substitution: The major products depend on the substituent introduced, such as 4-(p-Cumenyl)-4-methylpentan-2-chloride.
Applications De Recherche Scientifique
4-(p-Cumenyl)-4-methylpentan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(p-Cumenyl)-4-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cumenyl group can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(p-Cumenyl)-4-methylpentan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-(p-Cumenyl)-4-methylpentan-2-chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
Uniqueness
4-(p-Cumenyl)-4-methylpentan-2-ol is unique due to its specific combination of a cumenyl group and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93963-35-0 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4-methyl-4-(4-propan-2-ylphenyl)pentan-2-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h6-9,11-12,16H,10H2,1-5H3 |
Clé InChI |
FBICAHFVMKPFJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)(C)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


